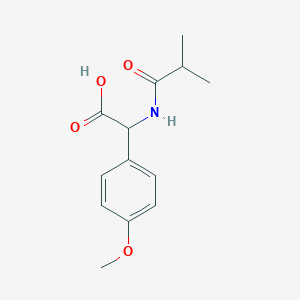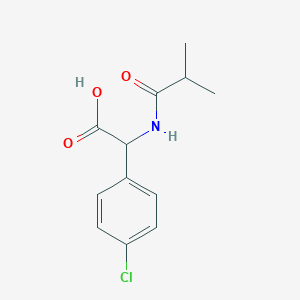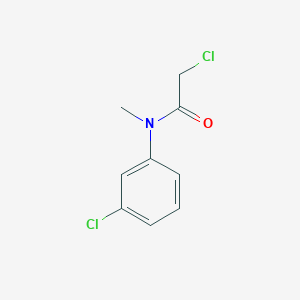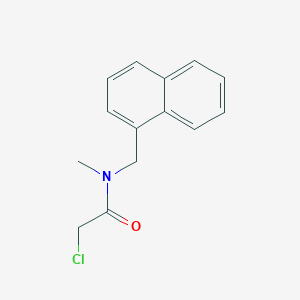
2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid, also known as CPA, is a chemical compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is soluble in water and has a molecular weight of 281.75 g/mol. CPA has been extensively studied for its potential use in treating various inflammatory diseases.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid involves the inhibition of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for causing pain, swelling, and redness. By inhibiting COX-2, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and swelling in animal models of arthritis and asthma. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid in lab experiments is that it is relatively easy to synthesize and has a high yield. Additionally, this compound has been extensively studied and its mechanism of action is well understood. However, one limitation of using this compound in lab experiments is that it may not accurately reflect the complex nature of inflammatory diseases in humans. Animal models may not fully replicate the human disease, and the effects of this compound may differ in humans.
将来の方向性
There are several future directions for research on 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid. One area of research is the development of more potent and selective COX-2 inhibitors. Another area of research is the development of novel delivery systems for this compound, such as nanoparticles or liposomes. Additionally, research could focus on the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans.
合成法
The synthesis of 2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid involves the reaction of 4-chlorobenzoyl chloride with glycine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to produce this compound. The yield of this reaction is typically around 60%.
科学的研究の応用
2-(4-Chlorophenyl)-2-(propanoylamino)acetic acid has been extensively studied for its potential use in treating various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. It has been shown to inhibit the production of prostaglandins, which are responsible for causing inflammation in the body. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
特性
IUPAC Name |
2-(4-chlorophenyl)-2-(propanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-9(14)13-10(11(15)16)7-3-5-8(12)6-4-7/h3-6,10H,2H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDNCAANKWHITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B7627988.png)



![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)
![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)

![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)
